Corilagin

説明

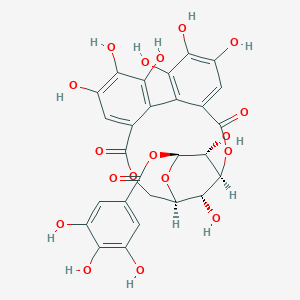

コリラギンは、加水分解性タンニンの一種であるエラジタンニンのタイプであり、ポリフェノール化合物です。 コリラギンは、1951年に最初にディビディビ(Caesalpinia coriaria)の抽出物から単離され、その後、Alchornea glandulosaやザクロ(Punica granatum)の葉など、さまざまな植物に存在することが判明しています 。 コリラギンは、抗酸化、抗炎症、肝保護、抗腫瘍作用など、幅広い生物学的および治療的活性が知られています .

準備方法

合成ルートと反応条件

コリラギンは、フィランサスなどの植物から、グリーン抽出と精製プロセスを使用して調製できます。 このプロセスには、植物材料を0.4 M [BMIm]Brなどの水性イオン液体と10:1の液固比で混合し、50°Cで15分間超音波処理して混合物を分散させることが含まれます。 次に、混合物をマクロポーラス樹脂D101と分取用高速液体クロマトグラフィー(prep-HPLC)にかけ、分離を行い、続いて水沈殿させて高純度を実現します .

工業的生産方法

コリラギンを抽出および精製するための工業的な方法には、一般的なレリーフフラワーハーブをマクロポーラス樹脂に吸着させ、脱着させ、n-ブチルアルコールで抽出することが含まれます。 濃縮された抽出液は、超臨界二酸化炭素流体とゲルカラムクロマトグラフィーを使用してさらに精製し、再結晶化してコリラギンを得ます .

化学反応の分析

Crosslinking via Hydrogen Bonding

Corilagin forms 3D networks through pure hydrogen bonding, avoiding chemical structure alterations. At 2 mg/mL, it achieves >95% crosslinking efficiency in decellularized extracellular matrices, enhancing mechanical stability and bioactivity .

Crosslinking Data Table

| Parameter | Value/Condition | Effect | Reference |

|---|---|---|---|

| Optimal Concentration | 2 mg/mL | Stable network (FI > 95%) | |

| Bond Type | Multiple H-bonds | No covalent modifications |

Enzymatic Inhibition

This compound inhibits squalene epoxidase (IC50 = 4.0 µM), a key enzyme in cholesterol synthesis . It also modulates metabolic pathways, including glucose, lipid, and amino acid metabolism, as evidenced by GC-MS analysis of mouse tissues .

Enzymatic Inhibition Data Table

| Enzyme | IC50 (µM) | Target Pathway | Effect | Reference |

|---|---|---|---|---|

| Squalene Epoxidase | 4.0 | Cholesterol synthesis | Inhibits enzyme activity | |

| Metabolic Enzymes | – | Glucose/Lipid pathways | Alters metabolite profiles |

Protein Interactions

This compound binds the SARS-CoV-2 spike RBD (Cys336–Phe374) with a binding energy of -9.4 kcal/mol, blocking viral entry . It also interacts with α-synuclein’s N-terminal region, reducing amyloid aggregation .

Protein Interaction Data Table

| Protein | Binding Site/Region | Binding Energy (kcal/mol) | Technique | Reference |

|---|---|---|---|---|

| SARS-CoV-2 RBD | Cys336–Phe374 pocket | -9.4 | BLI, MD | |

| α-Synuclein | N-terminal domain | – | 1H–15N HSQC |

科学的研究の応用

作用機序

コリラギンは、さまざまな分子標的と経路を通じて効果を発揮します。 コリラギンは、標準的なSmad経路と非標準的な細胞外シグナル制御キナーゼ/Akt(プロテインキナーゼB)経路の両方の活性化を阻害します。 コリラギンの潜在的なアポトーシス作用は、プロカスパーゼ-3、プロカスパーゼ-8、プロカスパーゼ-9、ポリ(ADPリボース)ポリメラーゼ、およびBcl-2 Baxの発現の変化によって媒介されます 。 ヌードマウスでは、コリラギンが胆管癌の増殖を抑制し、Notch1とラパマイシンの哺乳類標的の遺伝子発現をダウンレギュレートしました .

類似化合物の比較

コリラギンは、その特定の分子構造と幅広い生物学的活性により、エラジタンニンの間でユニークです。 類似の化合物には以下が含まれます。

エラジ酸: 抗酸化作用と抗がん作用を有する別のエラジタンニン。

没食子酸: コリラギンの加水分解産物であり、生物学的利用能と半減期が異なります。

プニカラギン: ザクロに含まれ、抗酸化作用と抗炎症作用が知られています。

類似化合物との比較

Corilagin is unique among ellagitannins due to its specific molecular structure and broad-spectrum biological activities. Similar compounds include:

Ellagic Acid: Another ellagitannin with antioxidant and anticancer properties.

Gallic Acid: A hydrolytic product of this compound with differences in bioavailability and half-life.

Punicalagin: Found in pomegranate, known for its antioxidant and anti-inflammatory effects.

生物活性

Corilagin, a polyphenolic compound primarily derived from various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the pharmacological properties of this compound, supported by recent studies and case analyses.

This compound is a galloyl derivative of ellagic acid, commonly found in several plants, including Phyllanthus species and Euryale ferox. Its structure allows it to interact with various biological pathways, making it a subject of interest for therapeutic applications.

Anticancer Activity

Numerous studies have highlighted this compound's potential as an anticancer agent. Its mechanisms of action include:

- Induction of Apoptosis : this compound has been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in various cancer cell lines. For instance, in breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of cleaved PARP and caspases, indicating apoptosis activation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly suppressed tumor growth in nude mice models of cholangiocarcinoma and cervical cancer by downregulating critical signaling pathways such as Notch1 and mTOR .

- Reactive Oxygen Species (ROS) Generation : this compound induces ROS production, which is crucial for its anticancer effects. The presence of ROS was linked to enhanced apoptosis and autophagy in treated cells .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and COX-2 in macrophages stimulated with lipopolysaccharides (LPS) .

- Mechanisms : The anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway and suppression of inducible nitric oxide synthase (iNOS) expression. This leads to reduced nitric oxide production and inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Raw264.7 Macrophages | Reduced secretion of NO and inflammatory cytokines | |

| Cystic Fibrosis Cells | Decreased IL-8, MCP-1 secretion |

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges regarding bioavailability. Studies indicate that its metabolites, such as ellagic acid and gallic acid, contribute to its overall pharmacological effects but exhibit different absorption profiles in vivo .

New delivery systems are being explored to enhance the bioavailability of this compound, including:

- Nanoparticles

- Liposomes

- Microemulsions

These advancements aim to improve systemic circulation and therapeutic efficacy.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound not only induced apoptosis but also activated autophagy as a survival mechanism against oxidative stress. The inhibition of autophagy significantly enhanced apoptosis rates, suggesting a dual role for this compound in cancer therapy .

- Cholangiocarcinoma Model : In an animal model, this compound administration resulted in a marked reduction in tumor size and weight compared to control groups. Molecular analysis revealed downregulation of oncogenic pathways associated with tumor growth .

特性

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。